molecular formula C11H17N3O2 B2357763 tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate CAS No. 2109805-74-3

tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate

Cat. No.: B2357763
CAS No.: 2109805-74-3
M. Wt: 223.276
InChI Key: VUBPSENHUFJDLP-UHFFFAOYSA-N
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Description

“tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate” is a chemical compound. It’s a derivative of pyrazolo[3,4-b]pyridine .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and its derivatives have been discussed in several studies .

Scientific Research Applications

Chemical Structure and Hydrogen-Bonding

Research has revealed significant insights into the chemical structure and hydrogen bonding of compounds closely related to tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate. Studies have focused on the conformational aspects of the reduced pyridine ring, observing how minor changes in substituents can lead to variations in hydrogen-bonded structures. This understanding is crucial for the development of more effective synthetic strategies and the exploration of potential applications in various scientific fields (Trilleras et al., 2008).

Synthesis and Potential Inhibitory Effects

The synthesis of compounds like this compound has been a subject of considerable interest. One notable study details the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, highlighting a unique synthetic strategy that could be relevant for similar compounds. This research points to potential applications in the development of new inhibitors with therapeutic implications (Huard et al., 2012).

Reactivity and Synthesis Methods

The reactivity of similar compounds has been studied, providing valuable insights into the synthesis and potential applications of this compound. For example, research on the diazotization and formylation of related compounds demonstrates the versatility and potential of these chemical processes in creating a wide range of derivatives, which could be pivotal in various research and industrial applications (Mironovich & Shcherbinin, 2014).

Application in Microwave-Assisted Synthesis

Another study explored the microwave-assisted synthesis of pyrazolo[3,4-b]pyridine-spirocycloalkanediones, showcasing a novel and environmentally friendly method. This approach could offer significant benefits in terms of efficiency and sustainability, suggesting potential applications in green chemistry and pharmaceutical synthesis (Quiroga et al., 2010).

Future Directions

The future directions for the study of “tert-Butyl 5,6-dihydro-1H-pyrazolo[3,4-b]pyridine-7(4H)-carboxylate” and its derivatives could involve further exploration of their potential as TRK inhibitors .

Properties

IUPAC Name

tert-butyl 1,4,5,6-tetrahydropyrazolo[3,4-b]pyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-4-5-8-7-12-13-9(8)14/h7H,4-6H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBPSENHUFJDLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=C1NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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